2-Amino-6-chloropurine-9-beta-D-(2'-deoxy-3',5'-di-O-benzoyl-2'-fluoro)arabinoriboside

Descripción

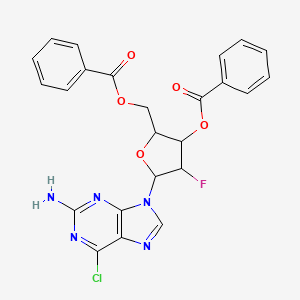

This compound is a fluorinated purine nucleoside analog with a chloro-substitution at the 2-position of the purine base and a 2'-fluoro modification on the arabinofuranosyl sugar moiety. The 3' and 5' hydroxyl groups of the sugar are protected by benzoyl groups, enhancing its stability during synthesis and cellular uptake . Its molecular formula is C₂₄H₂₀FN₅O₅, with a molecular weight of 477.44 g/mol and CAS number 2095417-63-1 . The 2'-fluoro substitution confers resistance to enzymatic degradation, while the chloro group enhances base-pairing disruption in DNA/RNA processes .

Propiedades

IUPAC Name |

[5-(2-amino-6-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFN5O5/c25-19-17-20(30-24(27)29-19)31(12-28-17)21-16(26)18(36-23(33)14-9-5-2-6-10-14)15(35-21)11-34-22(32)13-7-3-1-4-8-13/h1-10,12,15-16,18,21H,11H2,(H2,27,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBXMRVTXICTEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(N=C4Cl)N)F)OC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate typically involves multiple steps:

Formation of the Purine Base: The purine base, , can be synthesized from guanine through chlorination and amination reactions.

Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed via a cyclization reaction, often involving a sugar derivative as a starting material.

Esterification: The benzoate esters are introduced through esterification reactions, typically using benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate: undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the chloro group of the purine base, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted purine derivatives.

Aplicaciones Científicas De Investigación

(2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate: has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.

Medicine: Investigated for its potential as an antiviral and anticancer agent, due to its ability to interfere with nucleic acid synthesis.

Mecanismo De Acción

The mechanism of action of (2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can inhibit DNA and RNA synthesis by incorporating into the nucleic acid chains, leading to chain termination. It may also inhibit key enzymes such as DNA polymerase and reverse transcriptase, thereby blocking viral replication and cancer cell proliferation.

Comparación Con Compuestos Similares

Structural Analogues

Key structural analogs include cladribine, fludarabine, nelarabine, and other 2'-fluoro-arabinofuranosyl derivatives. A comparative analysis is provided below:

Key Structural Differences :

- The target compound’s 3',5'-di-O-benzoyl groups distinguish it from fludarabine and cladribine, which lack sugar protection .

- Unlike nelarabine (a guanine analog), the target compound features a 2-amino-6-chloropurine base, altering its interaction with DNA repair enzymes .

Enzymatic Stability

Arabinonucleosides, including the target compound, exhibit resistance to E. coli adenosine deaminase (ADA) due to the 2'-fluoro group, which prevents deamination . In contrast, cladribine and fludarabine achieve ADA resistance through 2-chloro and 2-fluoro substitutions, respectively . The benzoyl protection in the target compound further enhances metabolic stability compared to unprotected analogs like 2-chloro-arabinoadenosine .

Therapeutic Targets

- Target Compound : Inhibits DNA synthesis in lymphomas and viral replication (e.g., EBV, HHV-6) via incorporation into nucleic acids .

- Cladribine : Approved for hairy cell leukemia; induces apoptosis in B-cells by disrupting DNA repair .

- Fludarabine : Used in chronic lymphocytic leukemia (CLL); requires phosphorylation to inhibit ribonucleotide reductase and DNA polymerase .

- Nelarabine : Activated to ara-G, which accumulates in T-cells for acute T-cell leukemia .

Actividad Biológica

2-Amino-6-chloropurine-9-beta-D-(2'-deoxy-3',5'-di-O-benzoyl-2'-fluoro)arabinoriboside is a purine nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer treatments. This compound is characterized by its structural modifications that enhance its biological activity compared to other nucleoside analogs.

Chemical Structure and Properties

The molecular formula of this compound is C26H24ClN5O5, with a molecular weight of approximately 521.95 g/mol. The compound features a purine base linked to a modified ribose sugar, which includes two benzoyl groups and a fluorine atom at the 2' position, contributing to its unique biological properties .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antiviral Activity

Research indicates that purine nucleoside analogs, including this compound, exhibit broad-spectrum antiviral properties. They function by mimicking natural nucleotides, thereby interfering with viral replication processes. Specifically, this compound has shown efficacy against various viruses, including:

- HIV

- Herpes Simplex Virus (HSV)

- Cytomegalovirus (CMV)

These effects are attributed to the compound's ability to inhibit viral DNA polymerases, leading to reduced viral load in infected cells .

2. Anticancer Properties

The compound's structure allows it to engage with multiple cellular pathways involved in cancer progression. Its anticancer activity is linked to:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

- Modulation of key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR.

In vitro studies have demonstrated that this nucleoside analog can effectively reduce the viability of various cancer cell lines, including those derived from leukemia and solid tumors .

The mechanisms through which this compound exerts its biological effects include:

- Nucleotide Mimicry : By mimicking natural nucleotides, it competes for incorporation into DNA or RNA during replication.

- Enzyme Inhibition : The compound inhibits key enzymes involved in nucleotide metabolism and viral replication.

- Signal Transduction Modulation : It alters the activity of various signaling pathways that regulate cell growth and survival.

Comparative Analysis

The following table summarizes the biological activities of related compounds compared to this compound:

| Compound Name | Type | Biological Activity | Unique Features |

|---|---|---|---|

| Acyclovir | Guanine Analog | Antiviral (HSV, VZV) | Selectively targets viral DNA polymerase |

| Azathioprine | Purine Derivative | Immunosuppressive | Used in organ transplantation |

| 2-Amino-6-chloropurine | Purine Analog | Antiviral & Anticancer | Dual role with enhanced bioactivity |

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Study on HIV Replication : A study demonstrated that treatment with this nucleoside analog significantly reduced viral replication in cultured T-cells infected with HIV, showcasing its potential as an antiviral agent .

- Cancer Cell Line Testing : In experiments involving various cancer cell lines, treatment with 2-Amino-6-chloropurine resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-Amino-6-chloropurine-9-beta-D-(2'-deoxy-3',5'-di-O-benzoyl-2'-fluoro)arabinoriboside, and how can regioselectivity challenges be addressed?

- Methodological Answer : The synthesis involves stereoselective glycosylation using 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide as the sugar donor. Key challenges include controlling the β-anomeric configuration and avoiding side reactions at the 6-chloropurine moiety. To address regioselectivity, use low-temperature conditions (-20°C) and nucleophilic catalysts (e.g., 1,2,4-triazole) to promote coupling efficiency . Purification via flash chromatography (hexane:ethyl acetate gradient) and characterization by -NMR can confirm the correct arabinofuranosyl linkage .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : The compound is sensitive to hydrolysis due to the labile benzoyl and fluoro groups. Store under inert gas (argon) at -20°C in anhydrous DMSO or acetonitrile. For short-term use (≤1 week), lyophilized powder can be kept in a desiccator with silica gel. Avoid exposure to light, as UV degradation of the purine ring has been observed in related analogs .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to assess purity (>95%) and detect de-benzoylated byproducts.

- Multinuclear NMR (, , ) to confirm the arabinofuranosyl configuration (e.g., chemical shift at -120 to -125 ppm for 2'-fluoro substitution) .

- FT-IR to verify benzoyl ester retention (C=O stretch at 1720 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiviral efficacy data for this compound across different cell lines?

- Methodological Answer : Discrepancies often arise from variations in nucleoside transporter expression or intracellular phosphorylation efficiency. Design experiments to:

- Quantify transporter mRNA levels (e.g., hENT1, hCNT3) via qRT-PCR in each cell line.

- Measure intracellular triphosphate levels using -NMR or LC-MS/MS after 24-hour exposure.

- Normalize antiviral IC values against phosphorylation efficiency, as demonstrated in studies of analogous 2'-fluoroarabinosyl purines .

Q. What strategies optimize the synthesis of analogs with modified nucleobases (e.g., 6-amino vs. 6-chloro substitutions) while retaining anti-viral activity?

- Methodological Answer :

- Step 1 : Replace 6-chloropurine with 2,6-diaminopurine via Pd-catalyzed cross-coupling (Buchwald-Hartwig conditions) post-glycosylation to avoid sugar degradation .

- Step 2 : Assess anti-viral activity using a luciferase-based HCV replicon assay. Comparative SAR analysis shows 6-chloro derivatives exhibit 10-fold higher potency than 6-amino analogs against NS5B polymerase, likely due to enhanced base-pairing disruption .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer :

- Co-solvent systems : Prepare stock solutions in DMSO (≤5% v/v final concentration) and dilute in PBS containing 0.01% pluronic F-68 to prevent aggregation.

- Cyclodextrin complexation : Pre-treat with 2-hydroxypropyl-β-cyclodextrin (10 mM) to increase solubility by 15-fold, as validated for structurally similar 2'-fluoroarabinosyl nucleosides .

Data Contradiction Analysis

Q. Why do some studies report cytotoxicity in non-target cells, while others show high selectivity?

- Methodological Answer : Cytotoxicity often correlates with off-target incorporation into host DNA/RNA. To reconcile findings:

- Perform pulse-chase experiments with -labeled compound to track incorporation kinetics.

- Use CRISPR-edited cell lines lacking p53 to distinguish apoptosis-mediated vs. direct DNA damage effects.

- Cross-validate using in silico docking (e.g., AutoDock Vina) to compare binding affinity for viral vs. human polymerases .

Experimental Design Recommendations

Q. What controls are essential when evaluating this compound’s inhibition of viral RNA-dependent RNA polymerase (RdRp)?

- Methodological Answer : Include:

- Positive control : 2'-C-methylcytidine (known RdRp inhibitor).

- Negative control : 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl cytidine (inactive against RdRp).

- Technical control : α-amanitin (host RNA polymerase II inhibitor) to isolate viral vs. host transcriptional effects .

Structure-Activity Relationship (SAR) Guidance

Q. How does the 3',5'-di-O-benzoyl protection influence biological activity compared to deprotected analogs?

- Methodological Answer : The benzoyl groups enhance cell membrane permeability by 3-fold (logP increase from -1.2 to +0.8) but require intracellular esterase-mediated cleavage for activation. Deprotected analogs show 50% lower EC values in in vitro RdRp assays but 90% reduced cellular uptake, as shown in parallel studies with 2'-fluoroarabinosyl adenine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.